1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene
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Overview
Description
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene is an organic compound with the molecular formula C8H9ClOS It is a derivative of benzene, where a chlorine atom and a methanesulfinylmethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene can be synthesized through several methodsThe chlorination step can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The subsequent introduction of the methanesulfinylmethyl group can be carried out using methanesulfinyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination of toluene followed by sulfoxidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 1-Chloro-4-{[(S)-methanesulfonyl]methyl}benzene
Reduction: 1-Chloro-4-methylbenzene
Substitution: 1-Hydroxy-4-{[(S)-methanesulfinyl]methyl}benzene, 1-Amino-4-{[(S)-methanesulfinyl]methyl}benzene
Scientific Research Applications
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the methanesulfinylmethyl group acts as the electrophile . The pathways involved include the formation of a sigma complex followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene can be compared with similar compounds such as:
1-Chloro-4-methylbenzene: Lacks the methanesulfinylmethyl group, making it less reactive in certain chemical reactions.
4-Chlorotoluene: Similar to 1-Chloro-4-methylbenzene but with different substituent positioning.
1-Chloro-4-{[(S)-methylsulfonyl]methyl}benzene: Contains a sulfone group instead of a sulfoxide, leading to different chemical properties and reactivity.
Properties
CAS No. |
168028-53-3 |
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Molecular Formula |
C8H9ClOS |
Molecular Weight |
188.67 g/mol |
IUPAC Name |
1-chloro-4-[[(S)-methylsulfinyl]methyl]benzene |
InChI |
InChI=1S/C8H9ClOS/c1-11(10)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3/t11-/m0/s1 |
InChI Key |
OYNKDWZZTONUIY-NSHDSACASA-N |
Isomeric SMILES |
C[S@](=O)CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CS(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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